6-Amino-2-methyl-4H-chromen-4-one
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Overview
Description
6-Amino-2-methyl-4H-chromen-4-one is a heterocyclic compound with the molecular formula C10H9NO2. It is a derivative of chromenone, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is known for its diverse biological activities and is used in various scientific research fields .
Mechanism of Action
Target of Action
Chromen-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
It is known that chromen-4-one derivatives can interact with various biological targets, leading to changes in cellular processes .
Result of Action
Chromen-4-one derivatives are known to have significant biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is catalyzed by acids and involves the condensation of phenols with β-ketoesters. The reaction is carried out under solvent-free conditions using a high-speed ball mill mixer at room temperature, which makes it an environmentally friendly method .
Industrial Production Methods
the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied in its large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted chromenones and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Amino-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and dyes
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-formylchromone
- 4-Methyl-2H-chromen-2-one
- 6-Amino-4-methyl-2H-chromen-2-one
Uniqueness
6-Amino-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher efficacy in certain biological assays, making it a valuable compound for further research .
Properties
IUPAC Name |
6-amino-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLBWSUCOKUEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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